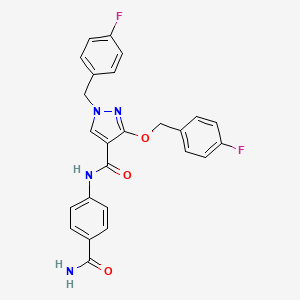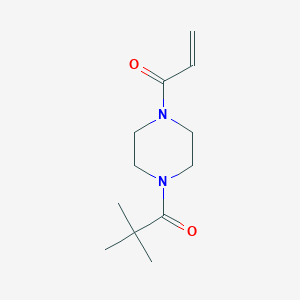
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as BM212, is a pyrimidine derivative that has gained attention for its potential use as an anti-cancer agent. BM212 has been shown to have anti-proliferative effects on cancer cells, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to inhibit the activity of the protein STAT3, which is involved in cell signaling and survival.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have several biochemical and physiological effects, including anti-proliferative and pro-apoptotic effects on cancer cells. N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is its potential as an anti-cancer agent. N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have anti-proliferative effects on cancer cells, making it a promising candidate for further research. However, one limitation of using N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is its potential toxicity. Further research is needed to determine the safety and efficacy of N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in vivo.
Orientations Futures
There are several future directions for research on N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of focus could be on the development of more efficient synthesis methods for N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, which could make it more readily available for research purposes. Another area of focus could be on the development of N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide derivatives with improved anti-cancer activity and reduced toxicity. Additionally, further research is needed to determine the safety and efficacy of N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in vivo, which could pave the way for its use as a potential anti-cancer therapy.
Méthodes De Synthèse
The synthesis of N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves several steps, including the reaction of 2-bromo-4-methylbenzaldehyde with 5,6-dimethylpyrimidine-4-carboxylic acid, followed by the addition of an amine group. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Applications De Recherche Scientifique
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been the subject of several scientific studies, with researchers investigating its potential as an anti-cancer agent. Studies have shown that N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has anti-proliferative effects on cancer cells, including breast cancer cells and leukemia cells. N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-8-4-5-12(11(15)6-8)18-14(19)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJIGSMWSBYZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC=NC(=C2C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2977134.png)
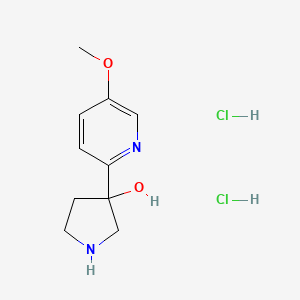
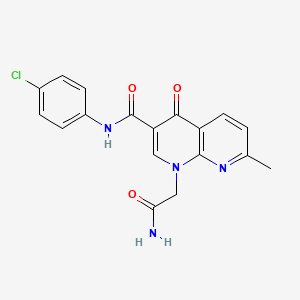
![(E)-3-[3-(2-chloro-6-fluorobenzyl)-2,4-diisopropoxyphenyl]-2-(phenylsulfonyl)-2-propenenitrile](/img/structure/B2977139.png)
![2-Amino-4-(5-bromo-2-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2977140.png)
![2-Hydroxy-6-[1-(3-pyridinyloxy)ethyl]nicotinonitrile](/img/structure/B2977141.png)
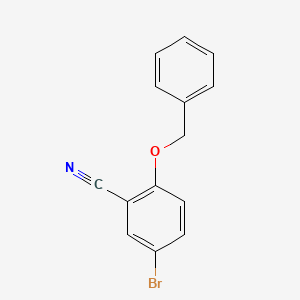

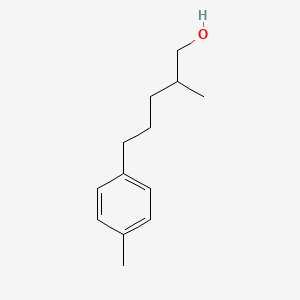
![N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2977151.png)
